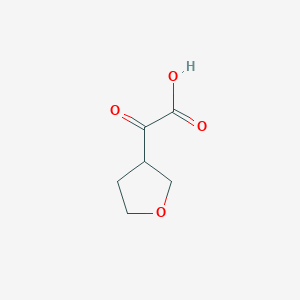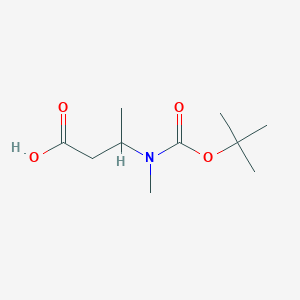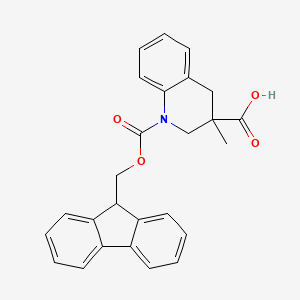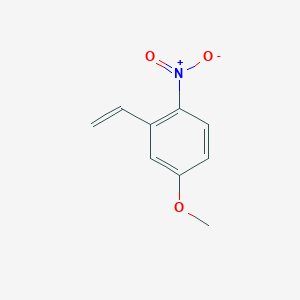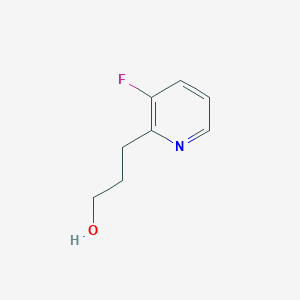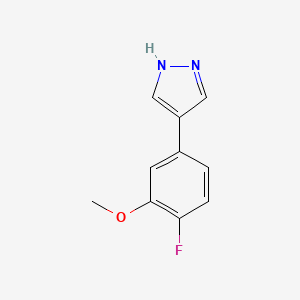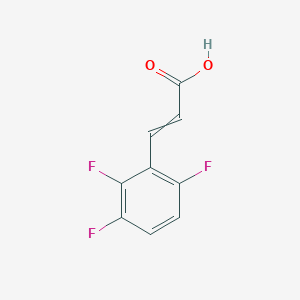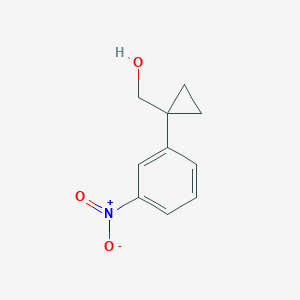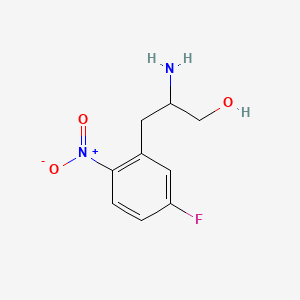
2-Amino-3-(5-fluoro-2-nitrophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(5-fluoro-2-nitrophenyl)propan-1-ol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a nitro-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(5-fluoro-2-nitrophenyl)propan-1-ol typically involves multi-step organic reactions. One common method starts with the nitration of 5-fluoro-2-nitrobenzene, followed by a reduction process to introduce the amino group. The final step involves the addition of a propanol moiety through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, ensuring higher yields and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine, which can further participate in various coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 2-Amino-3-(5-fluoro-2-nitrophenyl)propan-1-one.
Reduction: Formation of 2-Amino-3-(5-fluoro-2-aminophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-3-(5-fluoro-2-nitrophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-fluoro-2-nitrophenyl)propan-1-ol in biological systems involves its interaction with cellular proteins and enzymes. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity or modification of protein function.
Comparison with Similar Compounds
- 2-Amino-3-(5-chloro-2-nitrophenyl)propan-1-ol
- 2-Amino-3-(5-bromo-2-nitrophenyl)propan-1-ol
- 2-Amino-3-(5-methyl-2-nitrophenyl)propan-1-ol
Comparison:
- Fluorine Substitution: The presence of a fluorine atom in 2-Amino-3-(5-fluoro-2-nitrophenyl)propan-1-ol enhances its lipophilicity and metabolic stability compared to its chloro and bromo analogs.
- Biological Activity: The fluorinated compound may exhibit different biological activities due to the unique electronic effects of the fluorine atom.
- Reactivity: The fluorine atom can influence the reactivity of the compound in substitution and reduction reactions, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-amino-3-(5-fluoro-2-nitrophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3/c10-7-1-2-9(12(14)15)6(3-7)4-8(11)5-13/h1-3,8,13H,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVWWLLDADKJRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(CO)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
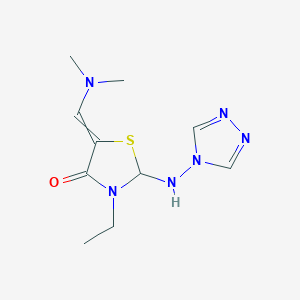
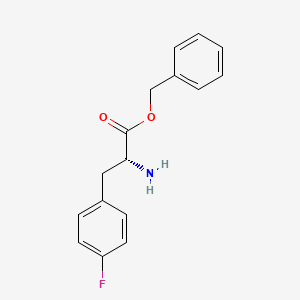
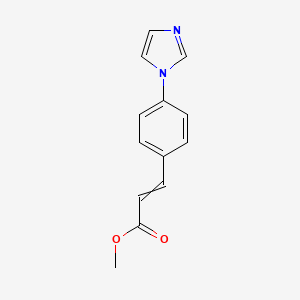
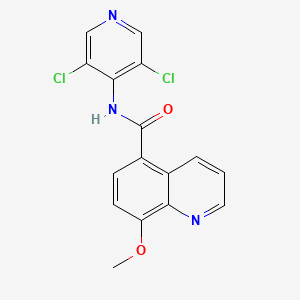
![1-[(2-hydroxyanilino)methylidene]naphthalen-2-one](/img/structure/B8066089.png)
